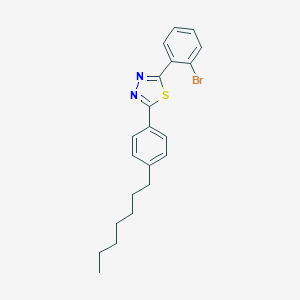![molecular formula C18H15N5O5S B414644 2-nitro-N-(4-{[(4-metil-2-pirimidinil)amino]sulfonil}fenil)benzamida CAS No. 349145-05-7](/img/structure/B414644.png)
2-nitro-N-(4-{[(4-metil-2-pirimidinil)amino]sulfonil}fenil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a nitro group, a sulfonamide linkage, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Aplicaciones Científicas De Investigación
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and pathways in biological systems.
Chemical Biology: Employed in the development of chemical probes to investigate cellular processes.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps:
Sulfonylation: The sulfonylation step involves reacting the nitrobenzamide with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with 4-methyl-2-pyrimidinylamine under conditions that facilitate the formation of the sulfonamide bond, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms onto the aromatic rings.
Mecanismo De Acción
The mechanism of action of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide: Similar but without the nitro group.
Uniqueness
The presence of the nitro group in 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide adds to its reactivity and potential for forming reactive intermediates, which can be crucial for its biological activity. This makes it distinct from other similar compounds that lack this functional group.
Propiedades
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)14-8-6-13(7-9-14)21-17(24)15-4-2-3-5-16(15)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDITNBTXIBQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414561.png)
![2-butylsulfanyl-3-(4-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414563.png)
![2-benzylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414564.png)
![2-butylsulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414565.png)
![ethyl 2-(3-cyclohexyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate](/img/structure/B414568.png)
![2-(benzylsulfanyl)-3-cyclohexyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B414569.png)
![2-ethylsulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414571.png)
![N-(3,3'-dimethoxy-4'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B414573.png)
![5-chloro-2-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B414574.png)
![Diphenylmethanone [1-(2-thienyl)ethylidene]hydrazone](/img/structure/B414577.png)

![N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414579.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414581.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2,4-dichlorobenzohydrazide](/img/structure/B414582.png)
